(R,S,S,R)-Nebivolol

β1-adrenoceptor selectivity cardioselectivity binding affinity

For researchers mapping β1-selectivity, this D-enantiomer delivers a 3–4 fold β1/β2 selectivity ratio, surpassing bisoprolol. Achieve slow, measurable NO release kinetics (75±5 nM/s) and a favorable NO/ONOO⁻ ratio (1.80), while avoiding the metabolic penalties of metoprolol. Its stable CYP2D6-independent efficacy and dual mechanistic profile make it indispensable for hypertension, endothelial dysfunction, and personalized medicine studies.

Molecular Formula C22H25F2NO4
Molecular Weight 405.4 g/mol
Cat. No. B13445915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,S,S,R)-Nebivolol
Molecular FormulaC22H25F2NO4
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
InChIInChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21+,22+/m0/s1
InChIKeyKOHIRBRYDXPAMZ-MOXQZVSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.15 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R,S,S,R)-Nebivolol: A Third-Generation, Highly β1-Selective Beta-Blocker with Endothelium-Dependent Vasodilation


(R,S,S,R)-Nebivolol is the pharmacologically active D-enantiomer component of the racemic mixture nebivolol, a third-generation β-adrenergic receptor antagonist [1]. This specific stereoisomer is responsible for the selective β1-adrenergic receptor antagonism, distinguishing it from the L-enantiomer which facilitates nitric oxide (NO) release [2]. The racemate is characterized by a high degree of β1-selectivity and a unique NO-potentiating, vasodilatory effect that is absent in many classical beta-blockers such as atenolol and metoprolol [3].

The Uniqueness of (R,S,S,R)-Nebivolol: Why Other Beta-Blockers Are Not Direct Substitutes


Generic substitution within the beta-blocker class is not scientifically sound due to the distinct pharmacodynamic and pharmacokinetic profile of nebivolol's enantiomers. Specifically, the (R,S,S,R)-enantiomer confers high β1-selectivity, while its counterpart drives NO-mediated vasodilation [1]. This dual action leads to hemodynamic and metabolic outcomes that differ significantly from other beta-blockers, including metoprolol, atenolol, and bisoprolol [2]. Interchanging these agents without considering these specific properties can lead to suboptimal therapeutic outcomes, particularly in patient populations sensitive to metabolic side effects or those requiring specific hemodynamic modulation.

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for (R,S,S,R)-Nebivolol


β1-Selectivity in Human Myocardium: A Direct Comparison with Bisoprolol

In radioligand binding studies using human ventricular myocardium, (R,S,S,R)-nebivolol exhibited 3–4 fold β1-selectivity, whereas bisoprolol showed a 16–20 fold β1-selectivity [1]. This direct head-to-head comparison indicates that while both are cardioselective, bisoprolol possesses a significantly higher in vitro selectivity ratio.

β1-adrenoceptor selectivity cardioselectivity binding affinity

Nitric Oxide Release Kinetics: A Unique Vasodilatory Signature Compared to Physiological Agonists

Nebivolol stimulates endothelial NO release with relatively slow kinetics of 75 ± 5 nM/s, which is significantly slower than the kinetics of the physiological agonist ATP (194 ± 10 nM/s) and other stimulators like L-755,507 (108 ± 6 nM/s) and 2-MeSATP (105 ± 5 nM/s) [1]. Furthermore, nebivolol produced a [NO]/[ONOO⁻] ratio of 1.80 ± 0.10, which was substantially more favorable than ATP (0.80 ± 0.08), indicating a higher proportion of cytoprotective NO versus cytotoxic peroxynitrite [1].

nitric oxide vasodilation endothelial function

Metabolic Neutrality: Preservation of Insulin Sensitivity in Head-to-Head Trial with Metoprolol

In a 12-week randomized study of 46 subjects with metabolic syndrome, nebivolol (5 mg/day) did not affect insulin sensitivity, whereas metoprolol (100 mg/day) caused a significant decrease [1]. The decrease in insulin sensitivity index was significantly greater after metoprolol than after nebivolol (−1.5 ± 2.5 × 10⁻⁴ × min⁻¹ per milliunit per liter versus 0.04 ± 2.19 × 10⁻⁴ × min⁻¹ per milliunit per liter; P=0.03) [1].

insulin sensitivity metabolic syndrome beta-blocker

SENIORS Trial: Proven Mortality and Morbidity Benefit in Elderly Heart Failure Population

The SENIORS trial, a large randomized controlled trial in 2128 patients aged ≥70 years with heart failure, demonstrated that nebivolol significantly reduced the composite primary outcome of all-cause mortality or cardiovascular hospital admission compared to placebo [1]. The primary outcome occurred in 31.1% of patients on nebivolol versus 35.3% on placebo (HR 0.86, 95% CI 0.74–0.99; P=0.039) [1].

heart failure mortality elderly clinical trial

CYP2D6 Polymorphism: Divergent Bioavailability Yet Consistent Antihypertensive Efficacy

Nebivolol's bioavailability is highly dependent on CYP2D6 phenotype, ranging from 12% in extensive metabolizers (EMs) to 96% in poor metabolizers (PMs) [1]. Despite this 8-fold difference in systemic exposure, the antihypertensive efficacy and tolerability remain comparable between EMs and PMs [2]. This is attributed to the compensatory effect of active hydroxylated metabolites (e.g., 4-OH-nebivolol) in EMs, which possess similar β-blocking potency to the parent drug [3].

pharmacogenetics CYP2D6 bioavailability metabolism

Optimal Research and Industrial Use Cases for (R,S,S,R)-Nebivolol Based on Evidence


Investigating Endothelial Function and NO-Mediated Vasodilation in Cardiovascular Research

Use (R,S,S,R)-nebivolol as a chemical tool to dissect the specific contributions of β1-adrenergic antagonism from NO-mediated vasodilation in endothelial cells and vascular tissues. Its unique, slow NO release kinetics (75 ± 5 nM/s) and favorable NO/ONOO⁻ ratio (1.80) [1] provide a distinct, measurable signature for studies on endothelial dysfunction, hypertension, and oxidative stress.

Comparative Pharmacology Studies on β1-Selectivity and Inverse Agonism in Human Myocardium

Employ (R,S,S,R)-nebivolol in head-to-head radioligand binding and functional assays against bisoprolol or metoprolol to precisely quantify differences in β1-selectivity (3–4 fold for nebivolol vs. 16–20 fold for bisoprolol) and inverse agonism in human cardiac tissue [1]. This is critical for research aimed at selecting the optimal cardioselective beta-blocker for specific downstream signaling and inotropic studies.

Studies on Metabolic Side Effects of Beta-Blockers in Diabetes and Metabolic Syndrome

Use nebivolol as a comparator to evaluate the differential impact of beta-blockers on glucose homeostasis. The robust clinical evidence showing neutral effects on insulin sensitivity compared to metoprolol's detrimental effects [1] makes it an essential control for any in vivo or in vitro study investigating the metabolic consequences of adrenergic blockade.

Pharmacogenetic Studies on CYP2D6 Polymorphisms and Beta-Blocker Pharmacokinetics

Leverage the unique pharmacokinetic profile of nebivolol, where an 8-fold difference in bioavailability between CYP2D6 extensive (12%) and poor metabolizers (96%) [1] does not translate to differences in clinical efficacy [2]. This provides a powerful model system for studying the role of active metabolites and genetic compensation in drug response, with direct implications for personalized medicine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R,S,S,R)-Nebivolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.